2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-23-16-8-7-13-18-19-14(21(13)20-16)9-17-15(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKJTHXWSDTAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine-based compounds.
Introduction of the benzyloxy group: This step involves the reaction of the triazolopyridazine intermediate with benzyl alcohol under suitable conditions, often using a base such as sodium hydride.
Attachment of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative, typically under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or the benzyloxy group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds containing the triazole ring exhibit anticancer properties. The incorporation of the pyridazine moiety may enhance these effects by interacting with specific molecular targets involved in cancer progression. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- The structure of 2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide suggests potential antimicrobial activity. Research has demonstrated that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
-
P2Y12 Receptor Antagonism :
- The compound’s structural similarities to known P2Y12 receptor antagonists suggest it may function similarly in inhibiting platelet aggregation. This mechanism is crucial in preventing thrombotic events and could lead to new therapeutic agents for cardiovascular diseases.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazolo-pyridazine framework followed by functionalization at the acetamide position. Recent patents have outlined methods for synthesizing related compounds with varying substituents that may enhance biological activity or selectivity .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of a series of triazole-pyridazine derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the triazole structure can lead to enhanced efficacy against specific cancer types.
Case Study 2: Antimicrobial Testing
In vitro antimicrobial assays demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising profile for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazolopyridazine Core
- 6-Chloro vs. 6-Methoxy Derivatives :
describes ethylN-benzoyl-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate. Chlorine, an electron-withdrawing group, reduces electron density and may decrease solubility compared to the methoxy group in the target compound. Methoxy’s electron-donating nature could enhance interactions with polar residues in biological targets . - 6-Oxo Derivatives: highlights N-((6-methoxytriazolopyridazin-3-yl)methyl)-2-(6-oxopyridazinyl)acetamide.
Modifications in the Acetamide Side Chain
- Propanamide vs. Acetamide :
reports 3-(6-methoxy-triazolopyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide. The extended propanamide chain increases flexibility, possibly enabling interactions with deeper hydrophobic pockets, unlike the shorter acetamide in the target compound . - Thiazole-Linked Derivatives: describes 4-(6-methoxy-triazolopyridazin-3-yl)-N-(4-pyridinyl-thiazol-2-yl)butanamide.
Aromatic Substituent Comparisons
- 4-Ethoxyphenyl vs. Benzyloxy :
In -(4-ethoxyphenyl)-N-[4-(3-methyl-triazolopyridazin-6-yl)phenyl]acetamide features an ethoxy group. Ethoxy’s smaller size and lower lipophilicity compared to benzyloxy may reduce metabolic stability, as benzyloxy’s bulk could hinder enzymatic degradation . - Benzamidine Replacements :
demonstrates that replacing benzamidine with a triazolopyridazine moiety in thrombin inhibitors abolished anticoagulant activity but conferred antiproliferative effects. This highlights how core substitutions can pivot biological activity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS Number: 2034371-80-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Mechanisms of Biological Activity
Research indicates that compounds containing triazole scaffolds often exhibit diverse biological activities, including:
- Antiviral Activity : Triazole derivatives have been studied for their ability to inhibit viral replication. For instance, some derivatives have shown promising results against various viruses by targeting specific viral enzymes or proteins .
- Anticancer Properties : The compound's structure suggests potential activity against cancer cell lines. Studies have shown that similar triazole-based compounds can inhibit tumor cell proliferation by interfering with key cellular processes such as apoptosis and cell cycle progression .
- Inhibition of Protein Kinases : The presence of the triazole moiety is associated with the inhibition of various kinases involved in cancer progression. For example, compounds similar to this one have demonstrated inhibitory effects on VEGFR-2, a crucial target in cancer therapy .
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | PC-3 (Prostate Cancer) | 0.33 | |
| Antiviral | MT-4 (HIV) | 0.20 | |
| VEGFR-2 Inhibition | Endothelial Cells | 0.56 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In a study evaluating the anticancer properties of triazole derivatives, this compound exhibited significant cytotoxicity against prostate cancer cells (PC-3), with an IC50 value indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
- Antiviral Studies : Another study focused on the antiviral efficacy of similar compounds showed that modifications at the C-2 and N-3 positions significantly enhanced activity against HIV strains in vitro, suggesting that structural optimizations could lead to more potent antiviral agents .
Q & A
Q. Basic
- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Enzymatic Inhibition : Target kinases (e.g., p38 MAPK) via fluorescence-based assays .
Advanced Mechanistic Studies : - siRNA Knockdown : Validate target specificity by silencing suspected pathways (e.g., apoptosis regulators) .
- Molecular Docking : Predict binding modes using software like AutoDock (e.g., docked analogs to kinase active sites) .
How to address contradictions between in vitro and in vivo efficacy data?
Advanced
Contradictions often stem from pharmacokinetic limitations:
ADMET Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
Metabolite Identification : LC-MS/MS detects active/inactive metabolites influencing in vivo results .
Formulation Optimization : Nanoemulsions or liposomes enhance solubility for poorly absorbable compounds .
What strategies mitigate side reactions during triazolo[4,3-b]pyridazine core synthesis?
Q. Advanced
- Protective Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) .
- Stepwise Cyclization : Isolate intermediates to avoid competing pathways (e.g., isolated pyridazine-hydrazine adducts).
- Stoichiometry Control : Limit excess reagents to prevent over-alkylation .
How to interpret conflicting IC₅₀ values across different cell lines?
Q. Advanced
- Cell Line Heterogeneity : Compare genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) .
- Membrane Permeability : Measure cellular uptake via LC-MS (e.g., found 10-fold lower intracellular concentration in resistant lines).
- Off-Target Effects : Use transcriptomics (RNA-seq) to identify unintended pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
